molecular formula C12H25ClN2O2 B2766504 tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride CAS No. 1956310-60-3

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B2766504
CAS No.: 1956310-60-3
M. Wt: 264.79
InChI Key: CYMLQNCUSLGIFC-UHFFFAOYSA-N
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Description

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

This compound may be a precursor to biologically active natural products

Mode of Action

As a potential precursor to biologically active compounds , it may interact with its targets to induce changes, but the specifics of these interactions are currently unknown.

Biochemical Pathways

Given its potential role as a precursor to biologically active compounds , it may influence several pathways, but further studies are needed to elucidate these effects.

Result of Action

As a potential precursor to biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the dimethyl groups at the 6-position. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study the interactions of diazepane derivatives with biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1,4-diazepane-1-carboxylate: A similar compound without the dimethyl groups at the 6-position.

    tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: A related compound with a single methyl group at the 6-position.

    tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate: Another derivative with a methyl group at the 2-position.

Uniqueness

The presence of two methyl groups at the 6-position in tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride imparts unique steric and electronic properties, making it distinct from other diazepane derivatives. These modifications can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMLQNCUSLGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956310-60-3
Record name tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
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